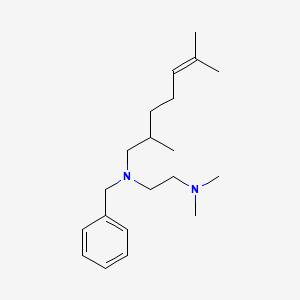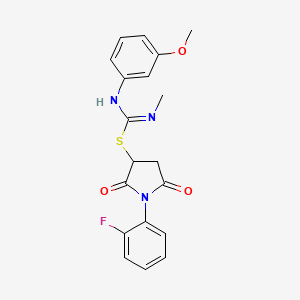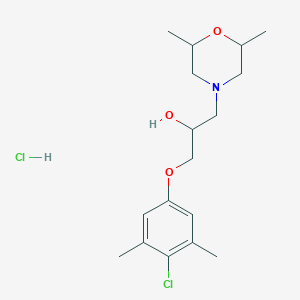![molecular formula C17H27NO B5120381 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine, also known as TCP, is a synthetic compound that has been used extensively in scientific research. TCP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes. The ability of TCP to selectively block the NMDA receptor has made it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions.
Mecanismo De Acción
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor. The blockade of the NMDA receptor by this compound has been shown to have a range of physiological and pathological effects.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by this compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the expression of pro-inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties. This compound has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a key role in the pathogenesis of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, allowing for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, this compound also has some limitations. It is a synthetic compound that may have off-target effects, and its use may be associated with toxicity and other adverse effects.
Direcciones Futuras
There are several future directions for research involving 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine. One area of interest is the role of the NMDA receptor in the pathogenesis of various neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists such as this compound. Another area of interest is the development of new and improved NMDA receptor antagonists with greater selectivity and fewer adverse effects. Finally, further research is needed to elucidate the mechanisms underlying the effects of this compound on the NMDA receptor and to identify new targets for the development of novel therapeutics.
Métodos De Síntesis
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine can be synthesized using a multistep process involving the reaction of tricyclo[4.3.1.1~3,8~]undec-7-ene with piperidine and subsequent carbonylation of the resulting product. The synthesis of this compound has been described in detail in several publications, and various modifications of the procedure have been reported.
Aplicaciones Científicas De Investigación
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. For example, this compound has been used to study the role of the NMDA receptor in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c19-16(18-6-2-1-3-7-18)17-10-13-4-5-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNSBSBYQJEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)

![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)